
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS: 19463-48-0) is a substituted benzaldehyde derivative with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . It is also known as 5-Chlorovanillin due to its structural similarity to vanillin (4-hydroxy-3-methoxybenzaldehyde), with an additional chlorine substituent at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin. The process involves the use of calcium hypochlorite (Ca(ClO)2) as the chlorinating agent. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology:
3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin using calcium hypochlorite (Ca(ClO)2) as a chlorinating agent. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure selective chlorination at the desired position .
Physical Properties:
- Molecular Weight: 186.59 g/mol
- Melting Point: 165 °C
- Appearance: White to light yellow powder or crystals .
Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its role in chemical reactions often involves oxidation processes, where it participates in forming various derivatives .
Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant activity, with an IC50 value recorded at approximately 27.94 µg/mL. This suggests its potential to protect cellular components from oxidative stress .
Antimicrobial Activity:
Preliminary studies have shown that this compound may inhibit the growth of various microbial strains, indicating its potential as an antimicrobial agent .
Anti-inflammatory and Anti-cancer Potential:
The compound has been identified as a precursor for synthesizing heterocycles that possess anti-inflammatory and anti-cancer activities. Its derivatives are being explored for their ability to target specific pathways associated with cancer cell proliferation .
Mode of Action
The primary mode of action for this compound involves its participation in oxidation reactions, particularly those catalyzed by laccase enzymes. This interaction leads to the formation of hydroxymethine quinone, which is implicated in various biochemical pathways including redox reactions .
Biochemical Pathways
The biological effects of this compound are mediated through several biochemical pathways:
- Oxidation Reactions: Involvement in enzymatic oxidation processes.
- Cellular Processes: Modulation of cellular signaling pathways related to oxidative stress and inflammation .
Case Studies
Study | Focus | Findings |
---|---|---|
Antioxidant Activity Study | Evaluated antioxidant capacity using DPPH assay | Exhibited IC50 value of 27.94 µg/mL, indicating potent antioxidant activity compared to other compounds. |
Antimicrobial Activity Study | Investigated effects on microbial growth | Demonstrated inhibition against various strains, supporting potential use in antimicrobial development. |
Anti-cancer Research | Explored derivatives for anti-cancer properties | Identified as a building block for heterocycles targeting cancer cell proliferation pathways. |
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in the synthesis of many biologically active compounds. Additionally, the compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Key Properties:
- Melting Point : 169.4°C (decomposes) .
- Solubility: Insoluble in water; soluble in ethanol (EtOH) and acetic acid (HOAc) .
- Purity : Available in 96%–98% purity for research use .
- Synthesis : Produced via chlorination of vanillin in glacial acetic acid under chlorine gas flow, yielding 85% .
This compound is utilized in organic synthesis, particularly in the preparation of cytotoxic chromanone derivatives and bis-indole ligands for nuclear receptors (e.g., NR4A1/2), which show antitumor activity .
Comparison with Structurally Similar Benzaldehyde Derivatives
Structural Analogs and Substituent Effects
The biological and physicochemical properties of substituted benzaldehydes are highly dependent on the position and nature of substituents . Below is a comparison with key analogs:
Structural Insights :
- Chlorine Position : The 3-Cl substituent in the target compound enhances electrophilic reactivity compared to 4-Cl or 5-Cl analogs, influencing its role in condensation reactions .
- Methoxy vs. Hydroxy : The 5-OCH₃ group in the target compound reduces polarity compared to 5-OH analogs, affecting solubility and bioavailability .
Physical and Chemical Properties
Key Observations :
Biological Activity
3-Chloro-4-hydroxy-5-methoxybenzaldehyde (C₈H₇ClO₃) is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, modes of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a chlorinated aromatic aldehyde with the following characteristics:
- Molecular Formula : C₈H₇ClO₃
- Molecular Weight : 186.59 g/mol
- Functional Groups : Chlorine (Cl), Hydroxyl (OH), Methoxy (OCH₃)
This arrangement allows for various chemical transformations, making it a versatile precursor in organic synthesis.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study reported its IC50 value at 27.94 µg/mL, indicating potent activity compared to other related compounds . This antioxidant capacity is essential for protecting cellular components from oxidative stress.
Antimicrobial Activity
The compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various microbial strains, contributing to its potential use in developing antimicrobial agents.
Anti-inflammatory and Anti-cancer Potential
This compound has been identified as a building block for synthesizing heterocycles with potential anti-inflammatory and anti-cancer activities. Its derivatives have shown promise in targeting specific pathways associated with cancer cell proliferation.
The primary mode of action for this compound involves its participation in oxidation reactions, particularly those catalyzed by laccase enzymes. This interaction leads to the formation of hydroxymethine quinone, which is implicated in various biochemical pathways, including redox reactions.
Biochemical Pathways
The compound's biological effects are mediated through several biochemical pathways:
- Oxidation Reactions : Involvement in enzymatic oxidation processes.
- Cellular Processes : Modulation of cellular signaling pathways related to oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, and how can purity be optimized?
- Synthesis : A common method involves chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde) in chloroform, where chlorine gas is slowly introduced under vigorous stirring. Recrystallization in ethanol yields purified product (m.p. ~169°C) .
- Purity Optimization : Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to remove byproducts like di- or tri-chlorinated derivatives. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Q. How can researchers characterize the compound’s structural identity and purity?
- Spectroscopic Techniques :
- IR Spectroscopy : Key peaks include O-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) shows signals at δ 9.80 (aldehyde proton), δ 7.50 (aromatic protons), and δ 3.85 (methoxy group) .
Q. How to reconcile divergent biological activity data in pharmacological studies?
- Factors :
- Purity differences (e.g., ≥95% vs. 90%).
- Assay variability (e.g., cell line sensitivity).
- Best Practices :
Use certified reference standards (e.g., NIST-traceable).
Validate bioassays with positive controls (e.g., vanillin derivatives) .
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVKFDMLVBDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075161 | |
Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19463-48-0, 61670-76-6 | |
Record name | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19463-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorovanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019463480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro-4-hydroxy-3-methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061670766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorovanillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorovanillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chlorovanillin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L2HJ5NXQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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